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Introduction
Fragment analysis is a powerful technique used to separate DNA fragments by size with single

base-pair resolution. This method is instrumental in a wide array of applications, including

genotyping, DNA fingerprinting, and mutation detection. A key component of fragment analysis

is the fluorescent labeling of DNA fragments, which allows for their detection during capillary

electrophoresis. 6-HEX, SE (Hexachloro-fluorescein, succinimidyl ester) is a commonly used

fluorescent dye for this purpose, emitting in the yellow-green part of the spectrum. This

document provides detailed application notes and protocols for the use of 6-HEX, SE in

fragment analysis, from oligonucleotide labeling to data interpretation.

Principle of 6-HEX, SE in Fragment Analysis
The workflow for fragment analysis using 6-HEX, SE-labeled oligonucleotides involves three

main stages:

Oligonucleotide Labeling: An amine-modified oligonucleotide (typically a PCR primer) is

covalently labeled with 6-HEX, SE. The succinimidyl ester group of the dye reacts with the

primary amine on the oligonucleotide to form a stable amide bond.

PCR Amplification: The 6-HEX-labeled primer is used in a polymerase chain reaction (PCR)

to amplify the target DNA region. This results in a pool of fluorescently labeled PCR
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products.

Capillary Electrophoresis and Data Analysis: The labeled PCR products are separated by

size using capillary electrophoresis. As the fragments migrate through the capillary, a laser

excites the 6-HEX dye, and the emitted fluorescence is detected. The data is then analyzed

to determine the size and quantity of the fragments.

Experimental Protocols
Protocol 1: Labeling of Amino-Modified
Oligonucleotides with 6-HEX, SE
This protocol describes the labeling of an amine-modified oligonucleotide with 6-HEX, SE.

Materials:

Amine-modified oligonucleotide

6-HEX, SE (succinimidyl ester)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)[1]

Nuclease-free water

Purification system (e.g., HPLC, desalting columns)[2][3]

Procedure:

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free

water to a concentration of 1-5 mM. If the oligonucleotide is in a buffer containing amines

(e.g., Tris), it must be desalted prior to labeling.[2]

Dye Preparation: Immediately before use, dissolve the 6-HEX, SE in anhydrous DMF or

DMSO to a concentration of 10-20 mg/mL.[1]

Labeling Reaction:
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In a microcentrifuge tube, combine the amine-modified oligonucleotide and 0.1 M sodium

bicarbonate buffer.

Add a 10-20 fold molar excess of the dissolved 6-HEX, SE to the oligonucleotide solution.

Vortex the mixture briefly and incubate in the dark at room temperature for 2-4 hours, or

overnight for convenience.[1]

Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted dye and any

unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-

HPLC) is the recommended method for purifying fluorescently labeled oligonucleotides as it

provides high resolution.[3][4]

RP-HPLC Conditions:

Column: C18 reverse-phase column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

Mobile Phase B: Acetonitrile

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

Detection: Monitor absorbance at 260 nm (for the oligonucleotide) and ~535 nm (for the

HEX dye).

Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled

oligonucleotide.

Lyophilize the collected fractions to obtain the purified 6-HEX-labeled oligonucleotide.

Protocol 2: Fragment Analysis using 6-HEX Labeled
Primers
This protocol outlines the steps for performing PCR amplification with a 6-HEX labeled primer

and subsequent analysis by capillary electrophoresis.

Materials:
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Purified 6-HEX-labeled primer

Unlabeled reverse primer

DNA template

PCR master mix (containing DNA polymerase, dNTPs, and reaction buffer)

Nuclease-free water

Hi-Di™ Formamide[5]

Fluorescently labeled size standard (e.g., GeneScan™ 500 ROX™ Size Standard)[6]

Capillary electrophoresis instrument

Procedure:

PCR Amplification:

Set up the PCR reaction as described in the table below. It is important to optimize the

primer and template concentrations.

Component
Volume (for a 25 µL
reaction)

Final Concentration

PCR Master Mix (2x) 12.5 µL 1x

6-HEX Labeled Forward

Primer (10 µM)
0.5 µL 0.2 µM

Unlabeled Reverse Primer (10

µM)
0.5 µL 0.2 µM

DNA Template (1-100 ng/µL) 1.0 µL 1-100 ng

Nuclease-free water to 25 µL -

Sample Preparation for Capillary Electrophoresis:
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Dilute the PCR product to an appropriate concentration. A starting dilution of 1:10 to 1:50

is recommended to avoid overloading the capillary.[5]

In a new tube or plate well, prepare the following mixture for each sample:

Hi-Di™ Formamide: 9.5 µL

Size Standard (e.g., ROX): 0.5 µL

Diluted PCR product: 1.0 µL

Briefly vortex and centrifuge the samples.

Denature the samples by heating at 95°C for 3-5 minutes, followed by immediate cooling

on ice for at least 3 minutes.[7]

Capillary Electrophoresis:

Set up the capillary electrophoresis instrument according to the manufacturer's

instructions.

Select the appropriate dye set that includes HEX (e.g., Dye Set D).[5]

Load the prepared samples onto the instrument.

Typical run parameters for a 3130xl/3730xl Genetic Analyzer:

Polymer: POP-7™

Capillary Length: 36 cm or 50 cm

Injection Voltage: 1.2 - 1.6 kV

Injection Time: 5 - 15 seconds

Run Voltage: 15 kV

Run Temperature: 60°C
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Data Analysis:

Analyze the raw data using appropriate software (e.g., GeneMapper™).

The software will use the size standard to create a sizing curve and determine the precise

size of the HEX-labeled fragments.

The output will be an electropherogram showing peaks corresponding to the different

fragment sizes. The peak height or area can be used for relative quantification.

Data Presentation
Spectral Characteristics of Common Dyes

Dye
Excitation Max
(nm)

Emission Max (nm) Color Channel

6-FAM 495 520 Blue/Green

6-HEX 535 556 Green/Yellow

VIC® 538 554 Green/Yellow

NED™ 546 572 Yellow/Black

PET® 558 582 Red

Quantitative Comparison of Fluorescent Dyes
The choice of fluorescent dye can impact the quality of fragment analysis data. The following

table provides a qualitative and semi-quantitative comparison of commonly used dyes. It is

important to note that signal intensity can be influenced by the specific primer sequence,

labeling efficiency, and instrument settings.
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Dye
Relative Signal
Intensity

Spectral
Overlap with
Adjacent Dyes

Photostability
Common
Applications

6-FAM High
Low with

VIC/HEX
Good

General

fragment

analysis, STRs

6-HEX Moderate
Moderate with

FAM and NED
Good

Multiplex

fragment

analysis,

STRs[8]

VIC® High
Moderate with

FAM and NED
Very Good

Multiplex

fragment

analysis, STRs,

replacement for

HEX[9][10]

Note: VIC® is reported to have a stronger signal than HEX and is often used as a more stable

alternative.[9][10]

Visualization of Experimental Workflow
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6-HEX, SE in Fragment Analysis Workflow

Oligonucleotide Labeling

PCR Amplification

Capillary Electrophoresis

Data Analysis

Amine-Modified Oligonucleotide

Labeling Reaction
(pH 8.5-9.0, RT, 2-4h)

6-HEX, SE

Purification (RP-HPLC)

Purified 6-HEX Labeled Primer

PCR Amplification

DNA Template PCR Master Mix Unlabeled Reverse Primer

6-HEX Labeled PCR Product

Sample Preparation
(Denaturation at 95°C)

Hi-Di Formamide Size Standard (e.g., ROX)

Capillary Electrophoresis
(e.g., ABI 3730xl)

Raw Data (.fsa file)

Analysis Software
(e.g., GeneMapper)

Electropherogram
(Fragment Sizing & Quantification)

Click to download full resolution via product page

Caption: Workflow for fragment analysis using 6-HEX, SE.
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Troubleshooting
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Problem Possible Cause Suggested Solution

Low or no signal - Inefficient labeling

- Optimize labeling reaction

conditions (pH, dye:oligo ratio,

incubation time).- Ensure the

amine-modified oligonucleotide

is of high quality and has not

been stored in an amine-

containing buffer.

- Low PCR yield

- Optimize PCR conditions

(annealing temperature, primer

concentration, template

amount).- Verify the integrity of

the labeled primer.

- Insufficient sample loading in

CE

- Decrease the dilution of the

PCR product.- Increase the

injection time or voltage.[7]

Off-scale data (saturated

peaks)

- Too much PCR product

loaded

- Increase the dilution of the

PCR product (e.g., from 1:10

to 1:50 or higher).- Decrease

the injection time or voltage.[7]

[11]

"Pull-up" peaks (signal from

one dye channel bleeding into

another)

- Spectral overlap between

dyes

- Perform a new spectral

calibration on the capillary

electrophoresis instrument.[7]

- Off-scale data in one channel

- Reduce the amount of the

PCR product that is causing

the off-scale peak.[7]

Broad peaks - Degraded polymer or buffer

- Replace the polymer and

buffer in the capillary

electrophoresis instrument.

- High salt concentration in the

sample

- Purify the PCR product to

remove excess salts.
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"Dye blobs" (broad peaks not

associated with a specific

fragment size)

- Unincorporated dye from the

labeling reaction

- Ensure thorough purification

of the labeled oligonucleotide,

preferably by HPLC.

- Degradation of the labeled

primer

- Store labeled primers

protected from light and at

-20°C.

Conclusion
6-HEX, SE is a versatile and reliable fluorescent dye for labeling oligonucleotides used in a

variety of fragment analysis applications. By following the detailed protocols and considering

the troubleshooting guidelines provided in this document, researchers can effectively generate

high-quality and reproducible fragment analysis data. The choice of fluorescent dye, proper

labeling and purification techniques, and optimization of PCR and capillary electrophoresis

conditions are all critical for successful outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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